molecular formula C5H11ClFN3O2 B6182015 (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride CAS No. 2613299-41-3

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride

Cat. No.: B6182015
CAS No.: 2613299-41-3
M. Wt: 199.6
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the correct stereochemistry during the formation of the fluorinated amide group. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required purity levels for industrial use .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-amino-4-fluoropentanediamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-2-amino-4-fluoropentanediamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2613299-41-3

Molecular Formula

C5H11ClFN3O2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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